![molecular formula C16H19N3O2 B6127667 1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127667.png)

1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

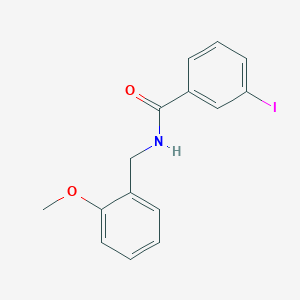

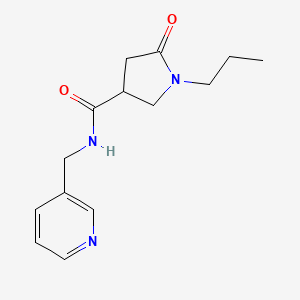

The compound “1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule that contains a pyrazolo[3,4-b]pyridin-6-one core. This core is a bicyclic structure consisting of a pyrazole ring fused with a pyridinone ring . The molecule also has an isopropyl group attached to the nitrogen atom of the pyrazole ring and a methoxyphenyl group attached to the 4-position of the pyrazolo[3,4-b]pyridin-6-one core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridin-6-one core, an isopropyl group, and a methoxyphenyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a complex organic molecule, it would likely be a solid at room temperature .Mecanismo De Acción

Target of Action

The primary target of 1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within the cell . The disruption of this network leads to changes in cell morphology and function .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it leads to the inhibition of cell migration and causes cell cycle arrest in the G2/M phase . This is because microtubules play a crucial role in cell division, and their disruption prevents the cell from progressing through the mitotic phase of the cell cycle .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By disrupting the microtubule network and causing cell cycle arrest, the compound triggers programmed cell death, or apoptosis . This makes it a potential anticancer agent .

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-10(2)19-16-13(9-17-19)12(8-15(20)18-16)11-6-4-5-7-14(11)21-3/h4-7,9-10,12H,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDQOBFKZGOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6127608.png)

![4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)

![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)

![N-(3,4-difluorophenyl)-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6127629.png)

![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6127636.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6127654.png)

![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)

![N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B6127688.png)

![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)

![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)